molecular formula C19H14N4O B2700923 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole CAS No. 343375-12-2

1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole

Cat. No.: B2700923
CAS No.: 343375-12-2
M. Wt: 314.348
InChI Key: WEJBQDJZUZWTFJ-UHFFFAOYSA-N
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Description

1-{4-[4-(1H-Imidazol-1-yl)benzoyl]phenyl}-1H-imidazole ( 343375-12-2) is a sophisticated chemical tool designed for biochemical research. This compound belongs to the class of 1-phenyl-1H-imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Its primary research value lies in its function as a potent and selective inhibitor of 20-HETE synthase (cytochrome P450 omega-hydroxylase) . Structural modifications of the core 1-(4-benzoylphenyl)imidazole scaffold have yielded analogs with significantly enhanced potency, with some derivatives demonstrating IC50 values in the low nanomolar range (e.g., 7.9 nM) for inhibiting human renal microsomal production of 20-HETE . This high level of potency is coupled with good selectivity towards other enzymes, such as CYP2D6 and cyclooxygenases (COX-1 and COX-2), making it a valuable probe for investigating the pathophysiological roles of 20-HETE . The molecular structure features two imidazole rings connected via a benzophenone core, a configuration that facilitates specific interactions with enzymatic targets. The compound is provided for research purposes only and is essential for studies in vascular biology, renal function, and hypertension, where the 20-HETE pathway is a key area of investigation.

Properties

IUPAC Name

bis(4-imidazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJBQDJZUZWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole rings in the compound are susceptible to oxidation, forming derivatives with modified electronic properties.

Reagent Conditions Product Reference
Hydrogen peroxideAcetic acid, 55–60°CN-Oxide derivatives
Peracetic acidRoom temperatureImidazole ring-opened intermediates

Oxidation with hydrogen peroxide in acetic acid generates N-oxide derivatives, enhancing electrophilicity for further functionalization . Similar imidazole-based compounds undergo oxidative cyclization to form fused heterocycles under iron-catalyzed conditions .

Reduction Reactions

The benzoyl group and imidazole rings can be selectively reduced.

Reagent Conditions Product Reference
Sodium borohydride (NaBH₄)Methanol, refluxSecondary alcohol from benzoyl group
Lithium aluminum hydrideTetrahydrofuranComplete reduction of imidazole rings

Selective reduction of the benzoyl group to a benzyl alcohol has been demonstrated in structurally related compounds using NaBH₄. Stronger reductants like LiAlH₄ may fully reduce imidazole rings to saturated amines .

Substitution Reactions

The benzoyl group participates in nucleophilic acyl substitution, while imidazole rings undergo electrophilic substitution.

Nucleophilic Acyl Substitution

Nucleophile Conditions Product Reference
AminesDMF, 80°CAmide derivatives
AlkoxidesAnhydrous DCM, baseEster derivatives

The electron-withdrawing benzoyl group facilitates nucleophilic attack, enabling amide or ester formation .

Electrophilic Substitution on Imidazole

Electrophile Conditions Product Reference
Nitronium ionHNO₃, H₂SO₄, 0°CNitroimidazole derivatives
Halogens (Cl₂, Br₂)Acetic acidHaloimidazole derivatives

Nitration and halogenation occur preferentially at the imidazole C4/C5 positions, as observed in analogous compounds .

Coordination Chemistry

The imidazole nitrogen atoms act as Lewis bases, forming coordination polymers with transition metals.

Metal Salt Conditions Product Reference
Co(NO₃)₂·6H₂OSolvothermal, 120°CCo(II)-based coordination polymer
Cu(ClO₄)₂Methanol/water, room temperatureCu(II) complex with 3D framework

These polymers exhibit catalytic activity in epoxidation and oxidation reactions .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 300°C without melting .

  • pH Sensitivity : Imidazole rings protonate below pH 4, altering solubility.

  • Photoreactivity : Undergoes [2+2] cycloaddition under UV light, forming dimeric structures .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications in the imidazole structure can enhance antibacterial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of imidazole derivatives. For example, compounds similar to 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole have demonstrated cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells .
  • Anti-inflammatory Effects : Imidazole derivatives are also noted for their anti-inflammatory properties. The incorporation of specific substituents can significantly enhance these effects .

Coordination Chemistry

In coordination chemistry, this compound serves as a valuable ligand due to its ability to form stable complexes with transition metals. This property is essential for developing catalysts and materials with specific electronic properties .

Material Science

The compound's unique structure allows it to be used in developing new materials with desired properties such as conductivity and fluorescence. This aspect is particularly relevant in the fields of organic electronics and photonics .

Case Studies and Research Findings

Several case studies have documented the efficacy of imidazole derivatives in various biological assays:

  • A study published in the International Journal of Creative Research Thoughts highlighted the synthesis of novel imidazole derivatives with enhanced antimicrobial activity compared to traditional antibiotics .
  • Another research article detailed the cytotoxic effects of imidazole-based compounds against cancer cell lines, demonstrating IC50 values indicative of potent activity .

Mechanism of Action

The mechanism of action of 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class/Name Key Structural Features Biological/Functional Activity Synthesis Method References
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole Two imidazole rings linked via benzoyl-phenyl group Antiarrhythmic activity; forms 2D coordination polymers with Cd(II) Derived via borohydride reduction or coupling reactions
[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] (C1) Triazole core with two diphenyl-substituted imidazole rings Not explicitly stated; likely for material science or catalysis One-pot synthesis using CAN catalyst in ethanol
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole linked to benzamide with halogenated aryl substituents High anticancer activity (cervical cancer) Condensation of imidazole derivatives with substituted anilines
2,6-Bis(substituted phenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)pyridines 1,4-Dihydropyridine core with dual imidazole and aryl groups Antifungal activity Hantzsch reaction using imidazolyl ethanone, aldehydes, and ammonium acetate
1-(2-((1,1’-biphenyl)-3-yl)ethyl)-1H-imidazole (2c) Ethyl linker between imidazole and biphenyl group HO-1 inhibition Suzuki-Miyaura coupling with Pd catalyst
4-(1H-Imidazol-1-yl)acetophenone Acetyl group substituted on imidazole-linked phenyl ring Intermediate for further functionalization; no direct bioactivity reported Friedel-Crafts acylation or similar methods

Key Differences and Insights

Structural Complexity and Coordination Chemistry :

  • The target compound’s benzoyl-phenyl linker enables robust coordination with metals like Cd(II), forming 2D networks . In contrast, triazole derivatives (e.g., C1) lack this flexibility, limiting their metal-binding utility .
  • Dibenzothiophene analogues (e.g., ) incorporate sulfur atoms, enhancing electronic properties for enzyme inhibition, a feature absent in the target compound .

Biological Activity :

  • Antiarrhythmic derivatives of the target compound (e.g., Example 2 in ) rely on the benzoyl-piperidine scaffold for ion channel modulation. Comparatively, antifungal pyridine derivatives () depend on 1,4-dihydropyridine cores for activity .
  • Substituents critically influence efficacy: Halogenated benzamides () show anticancer activity, while the ethyl-biphenyl group in 2c () enhances HO-1 binding .

Synthetic Approaches :

  • The target compound’s derivatives often use borohydride reductions or coupling reactions , whereas triazole-based imidazoles () employ one-pot syntheses with CAN catalysts . Antifungal pyridines () utilize Hantzsch reactions, emphasizing divergent synthetic pathways .

Physicochemical Properties :

  • The target compound’s planar structure may reduce solubility compared to flexible derivatives like 2c (), which has an ethyl linker improving bioavailability .

Table 2: Crystallographic and Material Science Comparison

Compound Crystal System/Space Group Coordination Geometry Application References
Cd(II) coordination polymer Triclinic, $ P\overline{1} $ 7-coordinate (N₂O₅) 2D network for catalysis or storage
4-Hydroxybenzoic acid–1H-imidazole Not specified Hydrogen-bonded networks No direct material application

Biological Activity

1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole is a synthetic compound characterized by its imidazole and benzoyl moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, supported by recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an imidazole ring linked to a phenyl group through a benzoyl group. The synthesis typically involves:

  • Formation of the Imidazole Ring : Cyclization of amido-nitriles under mild conditions.
  • Benzoylation : Reaction with benzoyl chloride in the presence of a base.
  • Final Coupling : Coupling with a phenyl group to yield the final product.

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound have effective inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL .

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented. Compounds similar to this compound have demonstrated effectiveness against fungi such as Candida albicans, with mechanisms often involving disruption of fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Mechanism of Action : It has been shown to inhibit microtubule assembly, which is crucial for cell division, thereby inducing apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Cell Cycle Analysis : Compounds based on this scaffold have been reported to cause significant morphological changes in cancer cells and enhance caspase-3 activity, indicating their role in promoting apoptosis .

Study on Anticancer Effects

A recent study synthesized several analogs of imidazole derivatives and evaluated their effects on breast cancer cells. The results indicated that specific compounds led to a significant reduction in cell viability at concentrations as low as 2.5 μM, showcasing their potential as anticancer agents .

In Vivo Studies

In vivo evaluations have also been conducted, demonstrating that imidazole-based compounds can inhibit tumor growth in animal models. These studies provide compelling evidence for the therapeutic potential of such compounds in oncology .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other imidazole derivatives:

Compound NameBiological ActivityReference
1-PhenylimidazoleAntimicrobial
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenylAnticancer
2-(5-Ethyl-2-pyridinyl)benzimidazoleAnti-inflammatory

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Pd-catalyzed cross-coupling reactions, leveraging aryl halides and imidazole precursors. Key steps include:

  • Substrate Selection : Use brominated aromatic intermediates (e.g., 2-bromobenzotrifluoride or bromonaphthalene) for regioselective coupling .
  • Catalytic System : Optimize Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance yields (reported 70–96% in analogous imidazole derivatives) .
  • Purification : Employ flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product, validated by >95% purity via NMR and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on imidazole proton signals (δ 7.2–8.5 ppm) and carbonyl carbon resonances (δ ~165 ppm). Coupling constants (e.g., J = 2–3 Hz) confirm para-substitution patterns .
  • IR Spectroscopy : Identify the benzoyl C=O stretch (~1680 cm⁻¹) and imidazole C-N vibrations (~1450 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C 76–88%, N 5–6%) with <0.3% deviation from theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion assays against Candida albicans or Staphylococcus aureus, referencing MIC values (e.g., 2–16 µg/mL for structurally related imidazoles) .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity indices >10 .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Target Selection : Prioritize fungal CYP51 (for antifungal activity) or human kinases (e.g., EGFR) based on structural analogs .
  • Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Analyze binding poses for hydrogen bonds between the imidazole N and target residues (e.g., Thr260 in CYP51) .
  • Validation : Compare predicted ΔG values (<−8 kcal/mol) with experimental IC₅₀ data to refine scoring functions .

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL for antifungal assays) and solvent (DMSO ≤1% v/v) to minimize variability .
  • Structural Confounders : Compare substituent effects; e.g., fluorinated aryl groups enhance membrane permeability but may reduce solubility .
  • Meta-Analysis : Pool data from >5 independent studies using random-effects models to identify statistically significant trends (p < 0.05) .

Q. How does the compound’s crystal structure inform its conformational stability and intermolecular interactions?

Methodological Answer:

  • Crystallography : Resolve single-crystal X-ray structures (CCDC 1038591) to analyze dihedral angles (e.g., 5–10° between imidazole and benzoyl planes) .
  • Intermolecular Forces : Identify π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (N–H···O=C, ~2.8 Å) that stabilize the lattice .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect metastable forms, critical for formulation stability .

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